
(E)-Metominostrobin
Overview
Description
(E)-Metominostrobin is a systemic fungicide primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. It belongs to the strobilurin class of fungicides, which are known for their broad-spectrum antifungal activity. This compound is chemically identified as (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide . It was developed by Shionogi & Co., Ltd. and is marketed under the trade name Oribright .
Mechanism of Action
Target of Action
Metominostrobin, also known as (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a fungicide that primarily targets the mitochondrial respiration process in fungi . It specifically binds to the quinol oxidation (Qo) site of cytochrome b, a key component of the mitochondrial electron transport chain .
Mode of Action
The interaction of Metominostrobin with its target involves the inhibition of mitochondrial respiration. By binding to the Qo site of cytochrome b, Metominostrobin blocks the electron transfer between cytochrome b and cytochrome c1 . This action inhibits the synthesis of nicotinamide adenine dinucleotide (NADH) oxidation and the mitochondrial membrane protein adenosine triphosphate (ATP), thereby disrupting the energy production in the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Metominostrobin is the mitochondrial electron transport chain. The inhibition of this pathway disrupts the production of ATP, a crucial molecule for energy transfer within the cell . This disruption leads to a decrease in fungal biomass and a shift from fungal to bacterial dominance in soil activities .
Result of Action
The molecular and cellular effects of Metominostrobin’s action primarily involve the disruption of energy production within fungal cells. By inhibiting mitochondrial respiration, Metominostrobin causes a decrease in fungal biomass, thereby controlling the growth of fungal pathogens .
Action Environment
The action, efficacy, and stability of Metominostrobin can be influenced by various environmental factors. For instance, the presence of other microorganisms in the soil can affect the degradation of Metominostrobin Additionally, environmental conditions such as temperature, pH, and moisture levels can also impact the effectiveness and persistence of Metominostrobin in the environment
Biochemical Analysis
Biochemical Properties
Metominostrobin is a member of the strobilurin class of fungicides, which are known to inhibit mitochondrial respiration . It operates by blocking the electron flux through the cytochrome bc1 complex . This action disrupts the energy production of the fungal cells, leading to their death .
Cellular Effects
Metominostrobin has been found to have significant effects on various types of cells and cellular processes. It modifies the plant physiology, through changes in metabolism and growth, which increases crop yield . It temporarily reduces plant respiration, leading to less carbon dioxide loss and, consequently, generates more energy for the plant .
Molecular Mechanism
The molecular mechanism of Metominostrobin involves its interaction with the mitochondrial cytochrome bc1 complex . By binding to this complex, Metominostrobin inhibits the electron transport chain, a crucial process for ATP production in cells. This inhibition disrupts the energy metabolism of the fungal cells, leading to their death .
Temporal Effects in Laboratory Settings
The effects of Metominostrobin have been observed to change over time in laboratory settings . It has been reported to have residual activity lasting approximately 50 days
Metabolic Pathways
Metominostrobin is involved in the electron transport chain, a crucial metabolic pathway in cells . It inhibits the cytochrome bc1 complex, disrupting the flow of electrons and the production of ATP
Transport and Distribution
Metominostrobin is known to be a systemic fungicide, meaning it can be transported throughout the plant to provide broad-spectrum protection
Subcellular Localization
The subcellular localization of Metominostrobin is likely within the mitochondria, given its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex
Preparation Methods
The synthesis of metominostrobin involves several key steps:
Acylation: Diphenyl ether is reacted to form 2-(phenoxyl)benzoyl cyanide.
Hydrolyzation: The cyanide compound is hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxylbenzene)-2-oxoacetamide.
Oximation: The oxoacetamide reacts with hydroxylamine to form an oxime compound.
Methylation: The oxime compound is methylated to produce metominostrobin.
Industrial production methods have optimized these steps to improve yield and reduce the use of toxic chemicals, making the process safer and more efficient .
Chemical Reactions Analysis
(E)-Metominostrobin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert it back to its precursor amides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyimino group.
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation and dimethyl sulfate for methylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Fungicide for Crop Protection
- Target Diseases : (E)-Metominostrobin is primarily effective against the rice blast disease caused by Magnaporthe oryzae and other fungal pathogens such as Pyricularia oryzae, powdery mildew, and leaf rust. Its systemic action allows it to be absorbed and translocated throughout the plant, providing comprehensive protection against fungal infections .
- Impact on Crop Yield : By controlling these diseases, this compound significantly enhances crop yield and quality. Studies have shown that its application leads to healthier plants and increased productivity in rice farming .
Mechanism of Action
- This compound functions by inhibiting mitochondrial respiration in fungi. It binds to the Qo site of the cytochrome bc1 complex, preventing electron transfer and ATP production, which ultimately leads to fungal cell death. This mechanism is similar to that of other strobilurin fungicides, making it a valuable tool for managing resistant strains of fungi.
Scientific Research Applications
Biological Studies
- Fungal Metabolism Research : The compound serves as a model for studying fungal respiration and metabolic pathways. Its ability to inhibit mitochondrial function allows researchers to explore the biochemical processes involved in fungal growth and resistance mechanisms .
- Development of New Fungicides : Research efforts are ongoing to modify the structure of this compound to create new compounds that can overcome resistance in fungal pathogens. This includes hybrid compounds that combine its structure with other fungicidal pharmacophores .
Environmental Science
- Degradation Pathways : Studies investigating the environmental impact of this compound focus on its degradation pathways in soil and water. Understanding these pathways is crucial for developing bioremediation strategies and assessing the compound's ecological footprint .
Analytical Chemistry
Reference Standard
- In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques. Its detection and quantification are essential for monitoring fungicide residues in agricultural products and environmental samples.
Toxicological Studies
Safety Assessments
- Toxicological evaluations indicate that this compound has an oral LD50 of 708 mg/kg in rats, with higher dermal and inhalation toxicity levels. These studies are vital for ensuring safe application practices in agricultural settings.
Summary Table of Applications
Application Area | Details |
---|---|
Agriculture | Control of rice blast disease, increased crop yield and quality |
Biological Research | Studies on fungal metabolism, development of new fungicides |
Environmental Science | Research on degradation pathways and ecological impact |
Analytical Chemistry | Used as a reference standard for chromatographic detection |
Toxicology | Safety assessments for agricultural use |
Comparison with Similar Compounds
(E)-Metominostrobin is part of the strobilurin class of fungicides, which includes compounds like azoxystrobin, kresoxim-methyl, and pyraclostrobin . Compared to these, metominostrobin has a unique methoxyimino group that enhances its stability and efficacy . It also exhibits lower toxicity to non-target organisms, making it a safer option for agricultural use .
Similar Compounds
- Azoxystrobin
- Kresoxim-methyl
- Pyraclostrobin
- Fluoxastrobin
- Trifloxystrobin
This compound’s unique chemical structure and broad-spectrum activity make it a valuable fungicide in modern agriculture.
Biological Activity
(E)-Metominostrobin, chemically known as (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a synthetic compound belonging to the strobilurin class of fungicides. It has gained attention for its significant antifungal activity, particularly against rice blast disease caused by Magnaporthe oryzae. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various fungal pathogens, and relevant research findings.
- Molecular Formula : C₁₆H₁₆N₂O₃
- Molecular Weight : 284.31 g/mol
- Water Solubility : 0.128 g/L at 20 °C
- Melting Point : 88.8 °C
- Toxicity : Oral LD50 in rats is 708 mg/kg; dermal toxicity exceeds 2000 mg/kg .
This compound operates primarily by inhibiting mitochondrial respiration in fungi. It blocks electron transport in the cytochrome bc1 complex, leading to disrupted ATP production and ultimately causing cell death. This mechanism is similar to that of other strobilurin fungicides, which makes it effective against a range of fungal pathogens .
Efficacy Against Specific Pathogens
- Rice Blast Disease :
- Other Fungal Pathogens :
Comparative Analysis with Other Fungicides
The following table compares this compound with other strobilurin fungicides:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
(Z)-Metominostrobin | C₁₆H₁₆N₂O₃ | Similar to this compound | Different stereochemistry affects activity |
Azoxystrobin | C₁₈H₁₈N₂O₄ | Inhibits mitochondrial respiration | Broader spectrum against various fungi |
Pyraclostrobin | C₁₇H₁₈N₂O₃ | Disrupts electron transport | Effective against a wide range of pathogens |
Trifloxystrobin | C₁₈H₁₈F₃N₂O₄ | Inhibits mitochondrial respiration | Contains fluorine substituents |
This compound stands out due to its specific action against rice blast disease and its unique chemical structure that differentiates it from other strobilurin fungicides .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- A study highlighted its effectiveness in controlling rice sheath blight caused by Rhizoctonia solani. The compound was shown to significantly reduce respiratory activity in the fungus, indicating potent antifungal properties .
- Another investigation focused on the compound's impact on conidial germination and appressorium formation in Magnaporthe oryzae, demonstrating that treatment with this compound led to a marked reduction in these critical processes, thereby hindering the pathogen's ability to infect host plants .
Properties
IUPAC Name |
(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRDDUVRXCDBN-OBGWFSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057959 | |
Record name | Metominostrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133408-50-1 | |
Record name | Metominostrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133408-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metominostrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does metominostrobin exert its fungicidal activity?
A: Metominostrobin acts by inhibiting fungal respiration. It binds to the Qo site of the cytochrome bc1 complex in the mitochondrial respiratory chain, effectively blocking electron transfer and disrupting energy production within the fungal cells. [, , , , , ] This disruption ultimately leads to fungal cell death, controlling the spread of the disease.
Q2: Which fungal diseases are effectively controlled by metominostrobin?
A: Metominostrobin demonstrates efficacy against a broad spectrum of fungal diseases, including powdery mildew, sheath blight, rice blast, leaf rust, leaf blight, and various other fungal infections in cereals, fruits, vegetables, and other crops. [, , , , , , , , , , , ]
Q3: Are there studies comparing metominostrobin's efficacy to other fungicides?
A: Yes, research has compared the efficacy of metominostrobin to other fungicides. For instance, studies have shown its efficacy against rice sheath blight to be comparable to or exceeding that of azoxystrobin and trifloxystrobin. [] In the control of barley powdery mildew, metominostrobin exhibited a strong vapor phase control activity, with a 71.9% control value at a concentration of 200 ppm. []
Q4: Does cross-resistance occur between metominostrobin and other fungicides?
A: Yes, cross-resistance is a concern with strobilurin fungicides. Studies have shown cross-resistance between metominostrobin, pyrametostrobin, and azoxystrobin in Blumeria graminis f.sp. tritici (wheat powdery mildew). [] This cross-resistance highlights the importance of resistance management strategies, such as alternating fungicides with different modes of action. [, , , ]
Q5: How does the formulation of metominostrobin affect its release and efficacy?
A: Research indicates that the formulation of metominostrobin significantly impacts its release profile and effectiveness. For instance, incorporating white carbon (hydrated silicon dioxide) into a time-controlled release granule (TCRG) containing metominostrobin shortens the lag time for release and accelerates the release rate, likely due to changes in water permeability and membrane tensile strength. [] Similarly, increasing the amount of talc, a hydrophobic vehicle, in the TCRG formulation prolongs the lag time of metominostrobin release. []
Q6: What is the impact of environmental factors on the release and stability of metominostrobin formulations?
A: Environmental factors, particularly temperature, can influence the release profile of metominostrobin from TCRG formulations. As water temperature increases, the lag time for metominostrobin release decreases, and the release rate accelerates due to increased water permeation through the PVC membrane. [] Interestingly, pH and water hardness, within typical ranges, have minimal impact on the release profile. []
Q7: Can metominostrobin be used in combination with other active ingredients for enhanced efficacy?
A: Yes, research highlights the synergistic potential of metominostrobin in combination with other fungicidal compounds. For instance, a composition containing both fluxapyroxad and metominostrobin exhibited a synergistic effect, broadening the spectrum of fungal control and reducing the required dosage compared to individual applications. [, , , , , , , , ]
Q8: What is the environmental fate of metominostrobin, and are there concerns about its impact on ecosystems?
A: While this specific set of research papers does not delve into the detailed environmental fate and ecotoxicological effects of metominostrobin, it is essential to acknowledge the importance of such studies. Understanding the degradation pathways, potential for bioaccumulation, and effects on non-target organisms is crucial for assessing the overall environmental risk associated with any pesticide. []
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